Technical Whitepaper: Molecular Weight, Exact Mass, and Analytical Characterization of 3-(Methylamino)oxolane-3-carbonitrile
Technical Whitepaper: Molecular Weight, Exact Mass, and Analytical Characterization of 3-(Methylamino)oxolane-3-carbonitrile
Executive Summary
In contemporary drug discovery, the shift toward highly functionalized, sp3-rich small molecules has fundamentally altered the landscape of library design. 3-(Methylamino)oxolane-3-carbonitrile (CAS: 1342898-74-1)[1] exemplifies this paradigm. Featuring a tetrahydrofuran (oxolane) core, a secondary methylamine, and a nitrile group, this compound serves as a highly versatile building block. This technical guide provides an authoritative breakdown of its mass specifications, the causality behind its analytical characterization via High-Resolution Mass Spectrometry (HRMS), and its structural utility in rational drug design.
Quantitative Mass Specifications
To ensure scientific integrity during both macroscopic synthesis and microscopic characterization, it is critical to distinguish between the compound's average molecular weight and its monoisotopic exact mass.
Average molecular weight accounts for the natural isotopic distribution of elements and is strictly used for stoichiometric calculations (e.g., determining molar equivalents for coupling reactions). Conversely, the exact mass is calculated using only the most abundant, stable isotopes ( 12 C, 1 H, 14 N, 16 O)[2]. This metric is non-negotiable for HRMS, where identifying the precise monoisotopic peak prevents structural ambiguity and confirms the absence of isobaric impurities.
Table 1: Physicochemical Properties & Mass Metrics
| Property | Value | Scientific Application |
| Chemical Formula | C 6 H 10 N 2 O | Elemental composition and stoichiometry |
| Average Molecular Weight | 126.16 g/mol | Bulk synthesis, formulation, equivalent calculations |
| Monoisotopic Exact Mass | 126.0793 Da | HRMS identification, structural elucidation |
| Theoretical [M+H] + (ESI+) | 127.0866 m/z | Positive ion mode LC-MS/MS detection |
Note: The theoretical [M+H] + is calculated by adding the exact mass of a proton (1.0073 Da) to the monoisotopic exact mass of the neutral molecule.
High-Resolution Mass Spectrometry (HRMS) Methodology
To confidently identify 3-(Methylamino)oxolane-3-carbonitrile, researchers must employ a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol. The following workflow ensures high-fidelity data acquisition.
Step-by-Step Analytical Protocol
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System Suitability Testing (Self-Validation): Before sample injection, the system must validate its own calibration. Inject a blank (LC-MS grade methanol) to establish baseline noise and confirm zero column carryover. Follow this with an external calibration standard (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) to verify that the mass accuracy error is strictly < 5 ppm.
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Sample Preparation: Dissolve the compound in LC-MS grade methanol to a final concentration of 0.1 mg/mL. Spike the sample with a known internal standard (e.g., reserpine) to validate retention time consistency and ionization efficiency.
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Chromatographic Separation: Utilize a sub-2 µm C18 UHPLC column.
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Ionization Causality (Why ESI+?): The secondary methylamino group possesses a lone pair of electrons, making it highly basic. The deliberate addition of 0.1% Formic Acid to the mobile phases acts as an abundant proton source. This forces the complete protonation of the amine during Electrospray Ionization (ESI), converting the neutral molecule into its[M+H] + cation. This targeted ionization drastically lowers the limit of detection (LOD) and ensures a clean, dominant signal at 127.0866 m/z .
Figure 1: LC-HRMS analytical workflow for the exact mass characterization of the compound.
Structural Utility in Drug Design
The architecture of 3-(Methylamino)oxolane-3-carbonitrile is not arbitrary; it is engineered to solve specific pharmacokinetic and pharmacodynamic challenges in medicinal chemistry.
Escaping Flatland via the Oxolane Core
Historically, high-throughput screening libraries were dominated by flat, planar aromatic rings, which often led to poor aqueous solubility and high off-target toxicity. As established by Lovering et al., increasing the fraction of sp3-hybridized carbons (Fsp3) within a drug candidate directly correlates with improved clinical success rates[3]. The oxolane (tetrahydrofuran) ring in this compound provides a rigid, 3D, sp3-rich scaffold that enhances aqueous solubility while preventing the non-specific π−π stacking often responsible for off-target protein binding.
The Nitrile Pharmacophore
The carbonitrile group at the C3 position is a highly privileged pharmacophore. As detailed in comprehensive reviews of nitrile-containing pharmaceuticals by Fleming et al., the nitrile group is metabolically robust and occupies a very small steric volume (approximately one-eighth the volume of a methyl group)[4]. Causally, it serves two primary functions in drug design:
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Hydrogen Bond Acceptor: The electronegative nitrogen acts as a strong, directional hydrogen bond acceptor to interact with deep, narrow binding pockets in target kinases or receptors.
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Covalent Warhead: When positioned strategically, the electrophilic carbon of the nitrile group can undergo reversible or irreversible nucleophilic attack by catalytic cysteine residues, a mechanism widely exploited in the design of targeted protease inhibitors.
Figure 2: Pharmacophoric utility of 3-(Methylamino)oxolane-3-carbonitrile in rational drug design.
References
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Prohaska, T., et al. "Standard atomic weights of the elements 2021 (IUPAC Technical Report)." Pure and Applied Chemistry, 2022. URL: [Link]
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Lovering, F., Bikker, J., Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009. URL: [Link]
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Fleming, F. F., et al. "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore." Journal of Medicinal Chemistry, 2010. URL: [Link]
